3-Heptenoic acid ethyl ester
Overview
Description
3-Heptenoic acid ethyl ester is an organic compound with the molecular formula C9H16O2. It is an ester derived from 3-heptenoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptenoic acid ethyl ester can be synthesized through the esterification of 3-heptenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
3-Heptenoic acid+EthanolH2SO43-Heptenoic acid ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: 3-Heptenoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-heptenoic acid and ethanol.
Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Oxidation: Oxidation reactions can convert the ester into other functional groups, such as carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: 3-Heptenoic acid and ethanol.
Reduction: 3-Hepten-1-ol.
Oxidation: Various oxidized products depending on the conditions.
Scientific Research Applications
3-Heptenoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-heptenoic acid ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-heptenoic acid and ethanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings.
Comparison with Similar Compounds
3-Hexenoic acid ethyl ester: Similar structure with one less carbon atom.
4-Heptenoic acid ethyl ester: Positional isomer with the double bond at a different location.
Heptanoic acid ethyl ester: Saturated analog without the double bond.
Uniqueness: 3-Heptenoic acid ethyl ester is unique due to the presence of the double bond in the heptenoic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and positional isomers.
Properties
IUPAC Name |
ethyl (E)-hept-3-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTXKEQQXJIDHO-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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